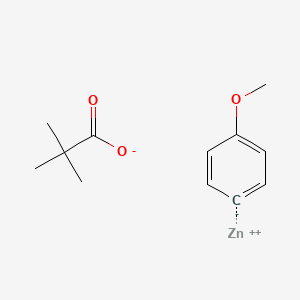
(4-(Methoxycarbonyl)-phenyl) zinc pivalate (0.88 mmol/g)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Methoxycarbonyl)-phenyl) zinc pivalate (088 mmol/g) is a zinc-based organometallic compound It is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further bonded to a zinc pivalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxycarbonyl)-phenyl) zinc pivalate typically involves the reaction of (4-(Methoxycarbonyl)-phenyl) magnesium bromide with zinc pivalate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of (4-(Methoxycarbonyl)-phenyl) zinc pivalate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Methoxycarbonyl)-phenyl) zinc pivalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc carboxylates.
Reduction: It can be reduced to form zinc hydrides.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc carboxylates, while reduction may produce zinc hydrides.
Scientific Research Applications
(4-(Methoxycarbonyl)-phenyl) zinc pivalate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a zinc source in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in zinc supplementation and as a component in drug delivery systems.
Industry: It is used in the production of advanced materials, including metal-organic frameworks and as a precursor for the synthesis of other organometallic compounds.
Mechanism of Action
The mechanism by which (4-(Methoxycarbonyl)-phenyl) zinc pivalate exerts its effects involves the coordination of the zinc ion with various substrates. The zinc ion acts as a Lewis acid, facilitating the formation and breaking of chemical bonds. This coordination can activate substrates for further chemical reactions, making the compound an effective catalyst.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethoxypyrimidin-5-yl) zinc pivalate: Similar in structure but with a pyrimidinyl group instead of a phenyl group.
Zinc acetate: A simpler zinc carboxylate without the methoxycarbonyl group.
Zinc chloride: A common zinc compound used in various chemical reactions.
Uniqueness
(4-(Methoxycarbonyl)-phenyl) zinc pivalate is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and coordination properties. This makes it particularly useful in specific catalytic applications where other zinc compounds may not be as effective.
Properties
IUPAC Name |
zinc;2,2-dimethylpropanoate;methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O.C5H10O2.Zn/c1-8-7-5-3-2-4-6-7;1-5(2,3)4(6)7;/h3-6H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJWJAVABXFXAS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].COC1=CC=[C-]C=C1.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














